molecular formula C6H2F3N3 B6271057 2-azido-1,3,5-trifluorobenzene CAS No. 147327-40-0

2-azido-1,3,5-trifluorobenzene

Cat. No.: B6271057
CAS No.: 147327-40-0
M. Wt: 173.1
InChI Key:
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Description

2-Azido-1,3,5-trifluorobenzene (2-ATFB) is a fluorinated aryl azide used as a versatile reagent in a variety of synthetic processes. 2-ATFB is a colorless solid with a melting point of 89-90 °C and a boiling point of 140-141 °C. It is a reactive compound, and its reactivity is due to its azide group, which can be used to form covalent bonds to other molecules, including proteins. 2-ATFB is used in a variety of applications, including as a reagent in organic synthesis, as a labeling agent in biochemistry, and as a tool for studying enzyme-inhibitor interactions.

Mechanism of Action

The azide group of 2-azido-1,3,5-trifluorobenzene can form covalent bonds with other molecules, including proteins. This allows this compound to be used as a tool for studying enzyme-inhibitor interactions. This compound can also be used to study the mechanism of action of enzymes, as well as to study the structure and function of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to affect the structure and function of proteins. It has also been shown to affect the activity of transcription factors and other proteins involved in gene regulation.

Advantages and Limitations for Lab Experiments

2-azido-1,3,5-trifluorobenzene is a versatile reagent and can be used in a variety of synthetic processes. It is a relatively stable compound and can be stored for extended periods of time. It is also a relatively inexpensive reagent, making it an attractive choice for laboratory experiments. However, this compound is a reactive compound and must be handled with care, as it can react with other molecules and cause unwanted side reactions.

Future Directions

In the future, 2-azido-1,3,5-trifluorobenzene could be used to study the structure and function of proteins in more detail. It could also be used to study the mechanism of action of enzymes in greater depth. Additionally, it could be used to study the effects of drugs on proteins, as well as to study the effects of mutations on proteins. Finally, it could be used as a tool for drug discovery and development.

Synthesis Methods

2-azido-1,3,5-trifluorobenzene is synthesized by the reaction of 2-fluoro-1,3,5-trichlorobenzene with sodium azide in acetic acid. The reaction is conducted at room temperature and yields a white crystalline solid, which is then purified by recrystallization. The product can also be purified by column chromatography or by distillation.

Scientific Research Applications

2-azido-1,3,5-trifluorobenzene has been used in a variety of scientific research applications. It has been used to study enzyme-inhibitor interactions, as a reagent in organic synthesis, and as a labeling agent in biochemistry. It has also been used to study the mechanism of action of enzymes, as well as to study the structure and function of proteins.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-1,3,5-trifluorobenzene can be achieved through a nucleophilic substitution reaction of 2-bromo-1,3,5-trifluorobenzene with sodium azide.", "Starting Materials": [ "2-bromo-1,3,5-trifluorobenzene", "Sodium azide", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Chloroform" ], "Reaction": [ "To a solution of 2-bromo-1,3,5-trifluorobenzene (1.0 g, 4.2 mmol) in DMF (10 mL) and TEA (1.5 mL), sodium azide (0.5 g, 7.7 mmol) is added slowly with stirring at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then poured into a separatory funnel containing chloroform (20 mL) and water (20 mL).", "The organic layer is separated and washed with water (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The crude product is purified by column chromatography on silica gel using chloroform as the eluent to afford 2-azido-1,3,5-trifluorobenzene as a white solid (yield: 70-80%)." ] }

147327-40-0

Molecular Formula

C6H2F3N3

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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